Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate

Overview

Description

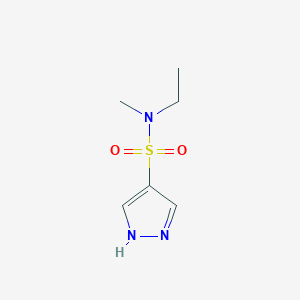

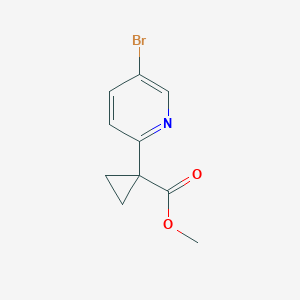

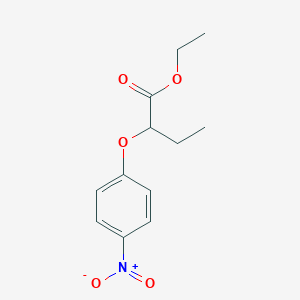

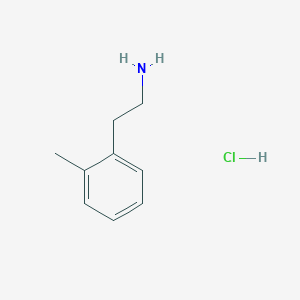

“Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate” is a synthetic organic molecule that consists of a cyclopropane ring, a pyridine ring, and an ester functional group. It is a pale-yellow to yellow-brown liquid with a molecular weight of 256.1 . The IUPAC name for this compound is methyl 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylate .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 . This indicates that the molecule is composed of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms. Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 256.1 . The compound is stored at room temperature .Scientific Research Applications

Epigenetic Modifications and DNA Methylation

DNA Methylation in Disease Studies : DNA methylation, involving the addition of a methyl group to cytosine, plays a critical role in various biological processes and diseases. Studies on DNA methyltransferase inhibitors highlight their potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models. These inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in antileukemic activity and are being investigated for their efficacy in other diseases as well (Goffin & Eisenhauer, 2002).

Ethylene Inhibition in Agriculture

1-Methylcyclopropene (1-MCP) Use in Fruits and Vegetables : The application of 1-MCP, an ethylene action inhibitor, has been extensively studied for its effects on prolonging the postharvest quality of various fruits and vegetables. It functions by inhibiting ethylene perception, thereby delaying ripening and senescence processes. This compound is particularly notable for its commercial adoption in apple industries worldwide, demonstrating the practical applications of chemistry in enhancing food quality and shelf life (Watkins, 2006).

Chemical Reactivity and Synthetic Applications

Reactivity of Cyclopropane Derivatives : Research on methylene- and alkylidenecyclopropane derivatives reveals their unique chemical reactivity due to their highly strained structures. These compounds are utilized in various synthetic applications, including ring-opening reactions, cycloaddition reactions, and polymerization. The review covering literature from 2003 to 2010 underscores the synthetic versatility of these compounds, potentially relevant to the study of "Methyl 1-(5-bromopyridin-2-yl)cyclopropanecarboxylate" in organic synthesis (Pellissier, 2010).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if feeling unwell, washing with plenty of soap and water if on skin, and rinsing cautiously with water for several minutes if in eyes .

Mechanism of Action

Mode of Action

It is known that the ester group in the compound can be cleaved by water or enzymes, releasing methanol and the corresponding carboxylic acid. The bromine atom might also be susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Action Environment

It is known that the compound is a pale-yellow to yellow-brown liquid at room temperature

Properties

IUPAC Name |

methyl 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBRNTSBWONFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid](/img/structure/B1429651.png)

![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)

![(2-Chloro-pyridin-3-yl)-[1-(4-nitro-phenyl)-meth-(E)-ylidene]-amine](/img/structure/B1429665.png)